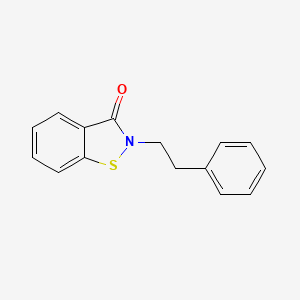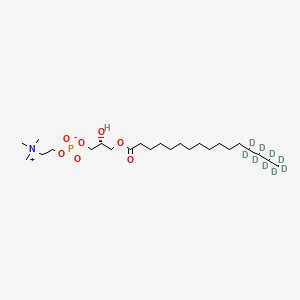![molecular formula C7H8N4O2S2 B3025976 5-[3-(5-Mercapto-1,3,4-oxadiazol-2-yl)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3025976.png)
5-[3-(5-Mercapto-1,3,4-oxadiazol-2-yl)propyl]-1,3,4-oxadiazole-2-thiol
Descripción general
Descripción
CAY10761 es un compuesto químico conocido por sus propiedades inhibitorias. Es un inhibidor de la ecto-nucleotidasa pirofosfatasa/fosfodiesterasa 1, que es una enzima involucrada en varios procesos biológicos . El compuesto también inhibe la tirosinasa de hongo y la ureasa de haba, Proteus mirabilis y Bacillus pasteurii .
Mecanismo De Acción
CAY10761 ejerce sus efectos inhibiendo la ecto-nucleotidasa pirofosfatasa/fosfodiesterasa 1. Esta enzima participa en la hidrólisis de nucleótidos, y su inhibición puede afectar varios procesos biológicos. El compuesto también inhibe la tirosinasa de hongo y la ureasa, impactando la síntesis de melanina y el metabolismo de la urea .
Análisis Bioquímico
Biochemical Properties
5-[3-(5-Mercapto-1,3,4-oxadiazol-2-yl)propyl]-1,3,4-oxadiazole-2-thiol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to bind to blood plasma albumin, causing fluorescence quenching through both static and dynamic quenching mechanisms . The interactions are primarily regulated by hydrogen bonding and van der Waals forces . Additionally, this compound exhibits antimicrobial activities, making it a potential candidate for therapeutic applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has demonstrated antiviral and cytostatic activities against several viral strains and cancer cell lines . The compound influences cell function by inhibiting the proliferation of murine leukemia cells, cervix carcinoma cells, and human T-lymphocyte cells . It also affects cell signaling pathways and gene expression, contributing to its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to blood plasma albumin, causing conformational changes in the protein structure . The compound also inhibits enzymes involved in inflammatory pathways, reducing the expression of pro-inflammatory mediators such as nitric oxide, vascular endothelial growth factor, interleukins, and tumor necrosis factor-α . These interactions contribute to its anti-inflammatory and analgesic activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH . Long-term studies have shown that it maintains its biological activity over extended periods, making it suitable for in vitro and in vivo experiments . Its stability may vary depending on the specific conditions of the experiment.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and analgesic effects without apparent toxicity . At higher doses, it may cause adverse effects on liver and kidney function . The threshold for these toxic effects needs to be carefully determined to ensure safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and inflammatory responses . The compound enhances the expression of antioxidant enzymes such as superoxide dismutase and heme oxygenase, contributing to its protective effects against oxidative damage . These interactions highlight its potential as a therapeutic agent for diseases associated with oxidative stress and inflammation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation are influenced by its chemical properties and the presence of specific transport mechanisms . Understanding these transport and distribution patterns is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications These localization patterns influence its interactions with biomolecules and its overall biological activity
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de CAY10761 implica la formación de derivados de 1,3,4-oxadiazol-2-tiona. La ruta sintética normalmente incluye la reacción de hidrazidas apropiadas con disulfuro de carbono en presencia de una base, seguida de ciclización . Las condiciones de reacción a menudo implican disolventes como dimetilformamida o dimetilsulfóxido y temperaturas que van desde la temperatura ambiente hasta un calentamiento moderado .
Métodos de Producción Industrial
Los métodos de producción industrial para CAY10761 no están ampliamente documentados. La síntesis se puede escalar utilizando técnicas estándar de síntesis orgánica, asegurando un control adecuado de las condiciones de reacción y los procesos de purificación para lograr una alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
CAY10761 experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir CAY10761 en formas reducidas, alterando sus propiedades químicas.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como halógenos y nucleófilos en reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir tioles u otras formas reducidas .
Aplicaciones Científicas De Investigación
CAY10761 tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como herramienta para estudiar la inhibición de enzimas y los mecanismos de reacción.
Biología: Investigado por sus efectos en las vías biológicas que involucran la ecto-nucleotidasa pirofosfatasa/fosfodiesterasa 1.
Medicina: Explorado para posibles aplicaciones terapéuticas debido a sus propiedades inhibitorias.
Industria: Utilizado en el desarrollo de inhibidores de enzimas y otros productos químicos.
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de 1,3,4-oxadiazol-2-tiona: Estos compuestos comparten una estructura central similar y exhiben propiedades inhibitorias comparables.
Derivados de tiadiazol: Similares en estructura y función, estos compuestos también inhiben enzimas como la tirosinasa y la ureasa.
Singularidad
CAY10761 es único debido a su perfil inhibitorio específico y la combinación de enzimas que ataca. Su capacidad para inhibir la ecto-nucleotidasa pirofosfatasa/fosfodiesterasa 1, la tirosinasa de hongo y la ureasa lo convierte en una herramienta valiosa en la investigación científica .
Propiedades
IUPAC Name |
5-[3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)propyl]-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2S2/c14-6-10-8-4(12-6)2-1-3-5-9-11-7(15)13-5/h1-3H2,(H,10,14)(H,11,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFRUIPQODDPMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1=NNC(=S)O1)CC2=NNC(=S)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26731478 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl-d8]ethoxy]-ethanol, dihydrochloride](/img/structure/B3025894.png)

![[(E,2S,3R)-2-[[(Z)-hexacos-17-enoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3025896.png)
![N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester](/img/structure/B3025897.png)


![3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate](/img/structure/B3025903.png)


![N-[(1S)-2S,3R-dihydroxy-1-(hydroxymethyl)heptadecyl]-docosanamide-d3](/img/structure/B3025910.png)




